N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]pentanehydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]PENTANOHYDRAZIDE is a synthetic organic compound characterized by the presence of a brominated thiophene ring and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]PENTANOHYDRAZIDE typically involves the condensation of 5-bromo-2-thiophene carboxaldehyde with pentanohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]PENTANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]PENTANOHYDRAZIDE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the brominated thiophene ring and hydrazide group suggests possible activity against certain biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry
In the industrial sector, N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]PENTANOHYDRAZIDE can be used in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]PENTANOHYDRAZIDE is largely dependent on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The brominated thiophene ring can engage in π-π interactions, while the hydrazide group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]BENZOHYDRAZIDE
- N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]BUTANOHYDRAZIDE
Uniqueness
Compared to similar compounds, N’~1~-[(E)-1-(5-BROMO-2-THIENYL)ETHYLIDENE]PENTANOHYDRAZIDE offers a unique combination of a brominated thiophene ring and a pentanohydrazide moiety. This structure provides distinct reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15BrN2OS |
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Molecular Weight |
303.22 g/mol |
IUPAC Name |
N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]pentanamide |
InChI |
InChI=1S/C11H15BrN2OS/c1-3-4-5-11(15)14-13-8(2)9-6-7-10(12)16-9/h6-7H,3-5H2,1-2H3,(H,14,15)/b13-8+ |
InChI Key |
XWAOOSOCGDTNIR-MDWZMJQESA-N |
Isomeric SMILES |
CCCCC(=O)N/N=C(\C)/C1=CC=C(S1)Br |
Canonical SMILES |
CCCCC(=O)NN=C(C)C1=CC=C(S1)Br |
Origin of Product |
United States |
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